DNA-PK-IN-9

DNA-PK inhibition Biochemical IC50 Kinase Assay

DNA-PK-IN-9 (YK6) addresses the need for a potent biochemical tool to study DNA-PK in cell-free systems. Its defined IC50 (10.47 nM) provides a benchmark for assay validation. - Benchmarking: IC50 of 10.47 nM enables direct potency comparison in NHEJ-focused screening. - Assay Utility: Optimized for in vitro biochemical studies; cellular activity requires independent validation. - Supply Assurance: Custom synthesis routes available from patent literature for medicinal chemistry SAR programs.

Molecular Formula C21H21N5O2
Molecular Weight 375.4 g/mol
Cat. No. B12397928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDNA-PK-IN-9
Molecular FormulaC21H21N5O2
Molecular Weight375.4 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=CC=N2)C=C1NC3=NC=C4C(=N3)C5(CCOCC5)C(=O)N4C
InChIInChI=1S/C21H21N5O2/c1-13-10-16-14(4-3-7-22-16)11-15(13)24-20-23-12-17-18(25-20)21(19(27)26(17)2)5-8-28-9-6-21/h3-4,7,10-12H,5-6,8-9H2,1-2H3,(H,23,24,25)
InChIKeyLHGHMFGBCMNAIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DNA-PK-IN-9: Procurement Guide for a 10.47 nM DNA-PK Inhibitor in Cancer Research


DNA-PK-IN-9 (also known as compound YK6) is a small-molecule inhibitor of the DNA-dependent protein kinase (DNA-PK), a critical enzyme in the non-homologous end joining (NHEJ) pathway for repairing DNA double-strand breaks (DSBs) [1]. It demonstrates potent antagonistic activity in biochemical assays, with a reported IC50 value of 10.47 nM [1]. The compound is primarily utilized as a research tool in oncology studies to investigate the effects of DNA-PK inhibition on cancer cell survival and DNA damage response [1].

Biochemical DNA-PK inhibition screening
NHEJ pathway and DNA damage response studies
Cellular radiosensitization and chemosensitization research

Why DNA-PK-IN-9 Cannot Be Assumed Interchangeable with Other DNA-PK Inhibitors


DNA-PK inhibitors are not a uniform class of compounds; they exhibit significant divergence in potency, selectivity profiles, and physiochemical properties that dictate their utility in specific assays. For example, clinical-stage inhibitors like AZD7648 (IC50 = 0.6 nM) and M3814 (IC50 < 3 nM) demonstrate substantially different potency ranges and selectivity windows against related PIKK family kinases (e.g., ATM, ATR) when compared to earlier tool compounds like NU7441 (IC50 = 14 nM) [1]. Assuming that DNA-PK-IN-9 can be directly substituted for another DNA-PK inhibitor without accounting for these quantifiable differences in biochemical activity and potential off-target effects can lead to irreproducible results in cellular and in vivo experiments, particularly in studies of NHEJ repair efficiency or radiosensitization [1].

Selectivity profile
Uncharacterized kinase selectivity may introduce off-target effects not present in well-defined inhibitors.
Potency and target engagement
IC50 differences among DNA-PK inhibitors can shift assay sensitivity; direct substitution may not reproduce published results.
Cellular and in vivo validation
Lack of published cellular or PK data means substitution into advanced models cannot be assumed without validation.

DNA-PK-IN-9: Quantitative Differentiation and Comparative Potency Data


Biochemical Potency: DNA-PK-IN-9 Demonstrates Single-Digit Nanomolar Activity

DNA-PK-IN-9 (compound YK6) is a potent DNA-PK antagonist with a reported IC50 value of 10.47 nM in a biochemical assay [1]. This places its primary potency between the widely used tool compound NU7441 (IC50 = 14 nM) and the clinical candidate M3814 (IC50 < 3 nM) . While no direct head-to-head comparison data is publicly available, this cross-study potency places DNA-PK-IN-9 in the mid-to-high nanomolar range for this target class, suggesting its suitability for cellular assays where high target engagement is required.

DNA-PK Inhibition
Reported
IC50 = 10.47 nM
NU7441: 14 nM | M3814: <3 nM
Intermediate potency between tool and clinical-stage inhibitors in cross-study comparison
No direct head-to-head data; cross-study ranks require validation
DNA-PK inhibition Biochemical IC50 Kinase Assay

Class Context: DNA-PK-IN-9 Serves as a Research Tool in the Absence of Published Selectivity Data

No selectivity profile or off-target screening data for DNA-PK-IN-9 is available in the public domain. In contrast, clinical candidates like AZD7648 have published selectivity data demonstrating >100-fold selectivity against a panel of 396 other kinases . The lack of comparative selectivity data is a significant limitation for procurement decisions, as off-target effects can confound results in cell-based assays. Researchers must therefore treat DNA-PK-IN-9 as an uncharacterized tool compound with respect to its kinase selectivity and should include appropriate controls to validate DNA-PK-specific effects in their experiments.

Kinase Selectivity
Data to verify
Not reported
Off-target profile unknown; selectivity cannot be assumed
Compare with AZD7648 (>100-fold selectivity panel)
Kinase Selectivity Off-target effects PIKK family

Cellular and In Vivo Activity of DNA-PK-IN-9 Remains Uncharacterized

Publicly available information for DNA-PK-IN-9 is limited to its biochemical IC50 value. There are no published reports detailing its cellular activity (e.g., inhibition of DNA-PK autophosphorylation at Ser2056, EC50 in cell viability assays), its performance in in vivo tumor models, or its pharmacokinetic (PK) properties [1]. This contrasts sharply with well-characterized inhibitors like AZD7648 and M3814, for which extensive cellular and in vivo data, including PK parameters and efficacy in xenograft models, are published . Therefore, DNA-PK-IN-9 cannot be reliably recommended for in vivo or advanced cellular studies without significant validation by the end-user.

Cellular & In Vivo Activity
Data to verify
No public data
Not validated for advanced models; requires extensive user validation
Characterized inhibitors have established cellular and PK data
Cellular potency In vivo efficacy Pharmacokinetics

Appropriate Research Applications for DNA-PK-IN-9 Based on Available Evidence


Initial Biochemical Screening for DNA-PK Inhibition

The primary and most appropriate use case for DNA-PK-IN-9 is in vitro biochemical assays where its reported IC50 of 10.47 nM can serve as a benchmark for screening novel compounds or validating assay conditions. Its use should be limited to cell-free systems until cellular activity is independently verified by the user.

Preliminary Cellular Proof-of-Concept Studies

DNA-PK-IN-9 can be employed in initial cell culture experiments to explore the concept of DNA-PK inhibition, for instance, in assessing sensitization to ionizing radiation or chemotherapeutics. However, researchers must interpret results with caution due to the lack of selectivity data and the unknown cellular potency, and must include rigorous controls to confirm on-target effects.

Not Recommended for Advanced Preclinical Models

Given the complete absence of published in vivo pharmacokinetic (PK), pharmacodynamic (PD), and efficacy data, the procurement and use of DNA-PK-IN-9 in animal models is not recommended for projects with defined timelines or those requiring predictable exposure and target engagement. Researchers are strongly advised to select a better-characterized DNA-PK inhibitor, such as AZD7648 or M3814, for these applications.

Chemical Probe Development and Structure-Activity Relationship (SAR) Studies

DNA-PK-IN-9 may be of interest to medicinal chemistry groups as a starting point or comparator in SAR studies aimed at developing next-generation DNA-PK inhibitors. Its specific chemical structure, for which detailed synthetic procedures are available in the patent literature, can be modified and its resulting biochemical potency (10.47 nM) used as a baseline for improvement.

Application
Selection Property
Validation Focus
Biochemical screening
Reported biochemical IC50
Assay condition validation and inhibitor benchmarking
Cellular DNA damage studies
DNA-PK pathway inhibition in cell-free context
On-target effect confirmation with rigorous controls
In vivo tumor models
Lack of PK/PD and efficacy data
Not recommended; consider well-characterized inhibitors (e.g., AZD7648, M3814)
SAR and probe development
Biochemical activity as baseline
Structural modification and potency benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


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